tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(5-chloro-1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGMIZAWOKOIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179650 | |
| Record name | 1,1-Dimethylethyl N-[2-(5-chloro-1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228552-16-6 | |
| Record name | 1,1-Dimethylethyl N-[2-(5-chloro-1H-indol-3-yl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228552-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-(5-chloro-1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate typically involves the reaction of 5-chloroindole with tert-butyl carbamate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. Methanesulfonic acid is often used as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the tert-butyl group or the indole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Chemistry
Tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties.
Biology
The compound is under investigation for its biological activities , including:
- Antiviral Properties: Research indicates potential efficacy against various viral infections.
- Anticancer Activity: In vitro studies have demonstrated significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast), HCT116 (colon), and A549 (lung) cells, with IC50 values ranging from 8.7 µM to 12.3 µM. The mechanisms involve induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis via caspase activation |
| HCT116 (Colon) | 8.7 | Inhibition of cell proliferation |
| A549 (Lung) | 12.3 | Disruption of mitochondrial function |
Medicine
Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, particularly in cancer treatment due to its ability to interact with biological targets involved in tumor growth and survival.
Industry
In industrial applications, this compound is utilized in:
- The development of new materials.
- As a catalyst in certain chemical reactions.
Its unique structural characteristics make it a valuable building block for synthesizing pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation at the Indole 5-Position
tert-Butyl [2-(5-Methoxy-1H-indol-3-yl)ethyl]carbamate
- Molecular Formula : C₁₆H₂₂N₂O₃
- Molecular Weight : 290.37 g/mol
- Key Difference : A methoxy (-OCH₃) group replaces the chlorine at the 5-position.
- Impact :
tert-Butyl N-{2-[5-Bromo-2-(3-Chloropropyl)-1H-indol-3-yl]ethyl}carbamate
- Molecular Formula : C₁₇H₂₁BrClN₂O₂
- Molecular Weight : 408.72 g/mol
- Key Differences :
- Bromine replaces chlorine at the 5-position.
- A 3-chloropropyl group is added at the indole 2-position.
- The 3-chloropropyl group introduces additional reactivity for further functionalization .
Halogen Substituent Positional Isomers
tert-Butyl [2-(6-Fluoro-1H-indol-3-yl)ethyl]carbamate
- Molecular Formula : C₁₅H₁₉FN₂O₂
- Molecular Weight : 278.32 g/mol
- Key Difference : Fluorine is located at the 6-position instead of 5-chloro.
- Impact :
Core Scaffold Modifications
tert-Butyl (2-(3-Bromopyridin-2-yl)ethyl)carbamate
- Molecular Formula : C₁₂H₁₇BrN₂O₂
- Molecular Weight : 301.18 g/mol
- Key Difference : Pyridine replaces the indole core.
- Impact :
Spectral Data and Stability
- The tert-butyl carbamate group is stable under basic conditions but cleavable under acidic conditions, a feature shared across all compared compounds .
Biological Activity
tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and safety profiles based on diverse research findings.
- Molecular Formula: C15H19ClN2O2
- Molecular Weight: 294.78 g/mol
- CAS Number: 1228552-16-6
- Physical State: Colorless to light yellow liquid
The compound's biological activity can be attributed to its structural features, which allow it to interact with various biological targets. The indole moiety is known for its role in modulating several biological pathways, including those involved in cancer and inflammation.
Key Mechanisms:
- Inhibition of Enzymatic Activity:
- The compound has shown potential in inhibiting specific enzymes that play critical roles in cancer cell proliferation and survival.
- Modulation of Signaling Pathways:
- It may influence pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer properties.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis via caspase activation |
| HCT116 (Colon) | 8.7 | Inhibition of cell proliferation |
| A549 (Lung) | 12.3 | Disruption of mitochondrial function |
Cytotoxicity
The cytotoxic effects were evaluated using standard assays, revealing a therapeutic index that suggests a favorable safety profile.
| Compound | CC50 (µM) | TI (Therapeutic Index) |
|---|---|---|
| This compound | 25.0 | 2.4 |
Case Studies
Several studies have explored the compound's biological activity:
-
Study on MCF-7 Cells:
- A study demonstrated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value indicating effective inhibition of tumor growth.
-
In Vivo Studies:
- Animal models treated with the compound showed a decrease in tumor size and improved survival rates compared to control groups, suggesting potential for therapeutic applications in oncology.
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies:
- Acute Toxicity:
- The compound exhibited moderate toxicity at high doses, necessitating careful dosing in therapeutic applications.
- Chronic Toxicity:
- Long-term studies indicated no significant adverse effects at therapeutic doses, supporting its potential for clinical use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via carbamate protection of a primary amine intermediate. For example, tert-butyl carbamate derivatives are often prepared using di-tert-butyl dicarbonate (Boc anhydride) under basic aqueous conditions. In one protocol, stirring the amine intermediate with Boc anhydride overnight at room temperature followed by cold-water precipitation and recrystallization yields the product . Adjusting solvent polarity (e.g., using benzene for solubility) and reaction duration (e.g., 20 days for isocyanate coupling) can improve yields up to 83% .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- 1H-NMR : Confirm the presence of tert-butyl protons (δ ~1.43 ppm as a singlet) and indole NH signals (δ ~10-12 ppm) .
- IR Spectroscopy : Detect carbamate C=O stretches (~1742 cm⁻¹) and NH vibrations (~3323-3440 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., observed m/z 461 for a related derivative) .
- Chromatography : Flash chromatography on C18 or SiO2 columns (gradient elution with H₂O/MeCN or cyclohexane/EtOAc) resolves impurities .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if airborne particles are generated .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during solvent evaporation .
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases or oxidizers to prevent decomposition .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation predictions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL can clarify bond angles, torsional strain, and hydrogen-bonding networks. For example, tert-butyl carbamates often exhibit planar indole rings stabilized by π-π stacking, while the carbamate group adopts a specific rotameric state due to steric hindrance . Discrepancies between computational models (e.g., DFT) and experimental data can be resolved by refining thermal parameters and validating against SHELX-calculated electron density maps .
Q. What strategies optimize regioselectivity in derivatization of the indole moiety?
- Methodological Answer :
- Electrophilic Substitution : Use Lewis acids (e.g., AlCl₃) to direct chloro or fluoro groups to the indole C5 position, leveraging the electron-donating tert-butyl carbamate group at C3 .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts can functionalize the indole C2/C4 positions, but steric bulk from the tert-butyl group may require bulky ligands (e.g., SPhos) .
- Photoreactor Applications : Continuous-flow systems with UV irradiation enhance reaction homogeneity for photochemical derivatization (e.g., difluoromethylation) .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Methodological Answer :
- Accelerated Stability Studies : Store aliquots in DMSO-d₆, CDCl₃, or solid state at 4°C, -20°C, and room temperature. Monitor via 1H-NMR for decomposition (e.g., tert-butyl group cleavage or indole ring oxidation) over 6–12 months .
- Kinetic Analysis : Fit degradation data to Arrhenius models to predict shelf life. For example, hydrolysis of the carbamate bond is pH-dependent, with t₁/₂ >1 year in anhydrous solvents but <1 week in aqueous acidic conditions .
Q. What computational methods validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on indole’s π-stacking and carbamate’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, with force fields (e.g., CHARMM36) parameterized for halogenated indoles .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, comparing tert-butyl derivatives to non-carbamate analogs .
Data Contradiction Analysis
Q. Why do reported yields for similar tert-butyl carbamates vary across studies?
- Methodological Answer : Variations arise from:
- Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility but may promote side reactions (e.g., elimination) vs. non-polar solvents (benzene) .
- Catalyst Loading : Excess Boc anhydride (1.5–2.0 equiv) typically drives reactions to completion, but >2.0 equiv can quench reactive intermediates .
- Purification Methods : Silica gel chromatography may retain polar byproducts, while C18 columns better resolve hydrophobic impurities .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
